molecular formula C9H12N2O2S B3130786 Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate CAS No. 34467-14-6

Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate

Cat. No.: B3130786
CAS No.: 34467-14-6
M. Wt: 212.27 g/mol
InChI Key: IWXSEVRNVJJFOY-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate is a chemical compound with the molecular formula C9H12N2O2S It belongs to the class of imidazothiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazothiazole ring system. The reaction is usually carried out in a solvent such as ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroimidazothiazoles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate can be compared with other imidazothiazole derivatives, such as:

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    Pifithrin-β: An antineoplastic agent.

    WAY-181187: An anxiolytic agent.

These compounds share a similar core structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific ester functional group, which can influence its reactivity and biological properties .

Properties

IUPAC Name

ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXSEVRNVJJFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NCCN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233479
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34467-14-6
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34467-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate
Reactant of Route 6
Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate

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